molecular formula C11H15NO3 B4908252 2-(4-ethoxyphenyl)alanine

2-(4-ethoxyphenyl)alanine

Cat. No.: B4908252
M. Wt: 209.24 g/mol
InChI Key: KDMLGZZVBSGVPE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)alanine is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This compound features an alanine backbone substituted with a 4-ethoxyphenyl group, a structure that suggests potential as a versatile building block or intermediate. Research Applications and Value: Pharmaceutical Intermediate: The molecular structure of this compound indicates its potential use as a key intermediate in the synthesis of more complex molecules. Similar ethoxyphenyl-alanine derivatives are investigated for their biological activity, and this compound could serve a critical role in developing novel pharmaceutical candidates, such as enzyme inhibitors or receptor modulators . Biochemical Probe: Researchers may utilize this compound as a probe to study enzyme-substrate interactions or metabolic pathways, particularly those involving amino acid analogs. Its structure makes it a candidate for investigating the structure-activity relationships (SAR) of phenylalanine-derived bioactive compounds. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)11(2,12)10(13)14/h4-7H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLGZZVBSGVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Enzymatic Transformations of 2 4 Ethoxyphenyl Alanine

In Vitro Enzymatic Metabolism Studies

Detailed in vitro studies are crucial for understanding the metabolic fate of a compound. Such studies typically involve incubating the compound with liver microsomes, S9 fractions, or specific recombinant enzymes to identify the metabolic pathways and the enzymes responsible.

The biotransformation of xenobiotics is primarily carried out by a variety of enzymes. For a compound with the structure of 2-(4-ethoxyphenyl)alanine, several enzyme families would be of interest for investigation:

Cytochrome P450 (CYP) enzymes: This superfamily of heme-containing monooxygenases is a major player in the phase I metabolism of a vast array of compounds. Potential metabolic reactions catalyzed by CYPs on this compound could include hydroxylation of the aromatic ring or O-dealkylation of the ethoxy group.

Monoamine Oxidase (MAO): As an amino acid derivative, this compound could theoretically be a substrate for MAO, which catalyzes the oxidative deamination of monoamines.

UDP-glucuronosyltransferase (UGT): This family of enzymes is responsible for phase II conjugation reactions, where a glucuronic acid moiety is attached to the substrate, increasing its water solubility and facilitating its excretion. The hydroxyl group that could be formed from the O-dealkylation of the ethoxy group on this compound would be a potential site for glucuronidation.

Without experimental data, the specific isoforms of these enzymes that might be involved in the metabolism of this compound remain unknown.

The characterization of metabolites is a critical step in understanding the biotransformation of a compound. Based on the likely enzymatic pathways, hypothetical metabolites of this compound could include:

Potential MetabolitePotential Precursor Reaction
2-(4-hydroxyphenyl)alanineO-dealkylation of the ethoxy group
Hydroxylated derivativesAromatic hydroxylation on the phenyl ring
Glucuronide conjugateGlucuronidation of a hydroxylated metabolite

Interactive Data Table: Hypothetical Metabolites of this compound (Note: This table is illustrative and not based on experimental findings.)

Metabolite NameMetabolic PathwayEnzyme Family (Hypothesized)
2-(4-hydroxyphenyl)alanineO-De-ethylationCytochrome P450
2-(4-ethoxyphenyl)-lactic acidDeamination and reductionAminotransferases, Dehydrogenases
This compound glucuronideGlucuronidationUDP-glucuronosyltransferase

Protein-Ligand Binding Studies (Non-Clinical Focus)

The interaction of a compound with biomolecules is fundamental to its biological activity and distribution.

Studies on molecular recognition would aim to identify the binding partners of this compound. As an amino acid analog, it could potentially interact with amino acid transporters, receptors, or enzymes that recognize phenylalanine or similar structures. Techniques such as equilibrium dialysis, surface plasmon resonance, or isothermal titration calorimetry could be employed to quantify these interactions.

Investigating the structure-mechanism relationships would involve determining how this compound binds to its target proteins and the functional consequences of this binding. For instance, if it were found to inhibit an enzyme, studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). X-ray crystallography or NMR spectroscopy could potentially be used to solve the three-dimensional structure of the compound in complex with a target protein, providing a detailed view of the binding interactions at the atomic level.

Role as a Biochemical Probe or Research Tool

This compound is a non-canonical amino acid that can be utilized as a specialized tool for biochemical research. Its unique ethoxyphenyl side chain provides a structural and electronic signature distinct from natural amino acids, allowing it to serve as a probe for investigating complex biological systems. By incorporating this analog into peptides and proteins, researchers can gain insights into molecular interactions, enzymatic mechanisms, and the principles of biomolecular design.

Design and Synthesis of Fluorescent or Isotopic Analogues for Research

To enhance its utility as a research tool, this compound can be further modified to include fluorescent reporters or isotopic labels. The design of these analogues focuses on creating molecules that retain their fundamental biochemical properties while providing a detectable signal for analysis.

Fluorescent Analogues: The synthesis of fluorescent derivatives often involves coupling a fluorophore to the core amino acid structure. A common strategy for analogous unnatural amino acids is the use of cross-coupling reactions to attach conjugated aryl or heteroaryl groups that possess intrinsic fluorescence. nih.gov For instance, a one-pot synthesis protocol has been successfully developed for other phenylalanine analogues, which involves the activation of a hydroxyl group (as in tyrosine) followed by a copper-free Sonogashira cross-coupling reaction. nih.gov This method allows for the rapid synthesis of analogues with diverse electronic and photophysical properties. nih.gov By applying such a strategy, the phenyl ring of this compound could be functionalized with groups that extend its conjugation, leading to fluorescent properties. The goal is to create probes with high quantum yields and brightness for precise monitoring in biological assays. gla.ac.uk

Isotopic Analogues: The synthesis of isotopically labeled this compound, for example with Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is invaluable for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Deuterium labeling, in particular, can be achieved through various methods, including hydrogen isotope exchange or the use of deuterated reagents in the synthetic pathway. nih.gov For example, the synthesis of deuterated nitrogen heterocycles has been accomplished using deuterated dimethylformamide–dimethylacetal (DMF–DMA-d₁), demonstrating the feasibility of incorporating deuterium into complex organic molecules. nih.gov Another approach involves the radiofluorination of precursor molecules to create positron emission tomography (PET) imaging agents, such as the preparation of 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine from a borono-ʟ-phenylalanine precursor. nih.gov These established methods could be adapted for the site-specific isotopic labeling of this compound.

Table 1: Synthetic Strategies for Amino Acid Analogue Preparation

Analogue Type Synthetic Strategy Key Reagents/Reactions Purpose of Analogue
Fluorescent One-Pot Hydroxyl Activation & Cross-Coupling Nonaflate activation, Copper-free Sonogashira reaction Fluorescence imaging, FRET studies
Isotopic (Stable) Isotopic Exchange or Deuterated Reagents Deuterated solvents (e.g., MeOD), Claisen condensation with DCO₂Me NMR spectroscopy, Mass spectrometry

Applications in Studying Protein Structure and Function

The incorporation of this compound or its analogues into a protein's primary sequence is a powerful technique for probing protein structure and function. The unique side chain acts as a localized reporter on the surrounding microenvironment.

The tertiary structure of a protein is determined by interactions between the side chains (R groups) of its constituent amino acids. wou.edu By replacing a natural amino acid with this compound, researchers can study how this substitution affects protein folding and stability. The bulky, hydrophobic ethoxyphenyl group can be used to probe hydrophobic cores within a protein. wou.edu Changes in the stability or folding kinetics of the protein upon substitution can provide detailed information about the packing and forces within that core.

If a fluorescent analogue is used, changes in its fluorescence spectrum (e.g., emission wavelength, intensity, and lifetime) can report on its local environment. For example, a shift in emission can indicate whether the probe is exposed to a polar solvent or buried within a nonpolar protein interior. This sensitivity has been used with other fluorescent amino acids to monitor processes like the urea-dependent denaturation of proteins. mdpi.com Similarly, incorporating an isotopically labeled version of this compound allows specific parts of a protein to be monitored by NMR spectroscopy, enabling the study of protein dynamics and interactions with other molecules at an atomic level.

Table 2: Applications of this compound in Protein Studies

Application Area Methodology Information Gained
Protein Folding Substitution of native residues and monitoring folding kinetics. Insights into the role of specific residues in the folding pathway and stability of the folded state.
Protein-Ligand Binding Incorporation of a fluorescent analogue near a binding site. Detection of conformational changes upon ligand binding through changes in fluorescence.
Protein Dynamics Incorporation of an isotopically labeled analogue. Characterization of local side-chain and backbone dynamics using NMR spectroscopy.

| Structural Analysis | Use as a heavy-atom derivative in X-ray crystallography. | Aiding in the phase determination for solving protein crystal structures. |

Use in Biomolecular Engineering and Design

Biomolecular engineering aims to create new proteins and peptides with novel or enhanced functions. The expanded set of chemical functionalities offered by non-canonical amino acids like this compound is a cornerstone of this field.

By introducing this amino acid, engineers can design proteins with modified properties. The ethoxy group, for example, offers a chemical handle that is not present in the 20 canonical amino acids and can be used for specific chemical modifications or to influence electronic properties within an active site. The hydrophobicity and size of the ethoxyphenyl side chain can be leveraged to engineer new protein-protein interaction interfaces or to enhance the stability of a protein by optimizing core packing interactions.

Furthermore, peptides designed with this compound can have altered conformations and improved resistance to proteolytic degradation, which is beneficial for the development of therapeutic peptides. The ability to introduce unique functionalities through such building blocks allows for the rational design of biomaterials, catalysts, and therapeutic agents with tailored characteristics that are not accessible using the standard repertoire of proteinogenic amino acids.

Potential Applications in Advanced Materials Science and Bio Inspired Systems Research Oriented

Incorporation into Peptide-Based Materials

The incorporation of non-natural amino acids like 2-(4-ethoxyphenyl)alanine into peptide sequences offers a powerful strategy to create novel materials with tailored properties. The ethoxyphenyl group can significantly influence the self-assembly behavior of peptides, leading to the formation of unique nanostructures.

The self-assembly of peptides is a process driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The aromatic nature of the phenyl ring in this compound promotes π-π stacking interactions, which are crucial for the formation of ordered structures like nanofibers and nanotubes. The ethoxy group, with its hydrophobic character, can further modulate these interactions, potentially leading to the formation of distinct morphologies compared to peptides containing natural aromatic amino acids like phenylalanine.

FeatureInfluence on Peptide Self-Assembly
Aromatic Phenyl Ring Promotes π-π stacking, a key driving force for the formation of ordered nanostructures.
Ethoxy Group Modulates hydrophobic interactions, potentially leading to unique material morphologies.
Chirality Influences the helicity and overall architecture of the resulting self-assembled structures.

Research in this area is focused on understanding how the precise positioning and sequence context of this compound within a peptide chain can be used to control the final architecture and properties of the resulting material. These peptide-based materials have potential applications in areas such as tissue engineering, drug delivery, and biosensing.

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an attractive component for the construction of such assemblies due to the specific recognition and interaction capabilities imparted by its ethoxyphenyl side chain.

The formation of well-defined supramolecular structures is highly dependent on the precise arrangement of intermolecular forces. The ethoxy group of this compound can participate in van der Waals interactions and act as a hydrogen bond acceptor, adding another layer of control over the self-assembly process. This can lead to the formation of complex and hierarchical structures, such as gels, liquid crystals, and vesicles.

Key Interactions Driving Supramolecular Assembly:

Hydrogen Bonding: Between the amino and carboxyl groups of the alanine (B10760859) backbone.

π-π Stacking: Between the aromatic phenyl rings.

Hydrophobic Interactions: Involving the ethoxy group and the phenyl ring.

By synthetically modifying the this compound molecule, for instance, by attaching other functional groups, researchers can further direct the self-assembly process to create materials with specific functions and responsiveness to external stimuli.

Precursor in the Synthesis of Complex Organic Molecules

While specific, documented examples of this compound as a direct precursor in the total synthesis of complex natural products are not widely reported in the currently available literature, its structural motifs suggest significant potential as a versatile building block in organic synthesis.

The core structure of this compound provides several reactive sites that can be exploited for the construction of more complex molecular architectures. The amino and carboxylic acid functionalities are fundamental for peptide synthesis and the formation of amide bonds. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

Potential Synthetic Transformations:

Functional GroupPotential Reactions
Amino Group Acylation, alkylation, formation of Schiff bases.
Carboxylic Acid Esterification, amidation, reduction to an alcohol.
Aromatic Ring Nitration, halogenation, sulfonation, Friedel-Crafts reactions.

The ethoxy group can also be a site for chemical modification, for example, through ether cleavage to reveal a phenol, which can then be used in a variety of coupling reactions. The chirality of this compound also makes it a valuable precursor for the asymmetric synthesis of complex target molecules.

Design of Enzyme-Responsive Systems (In Vitro)

Enzyme-responsive materials are a class of "smart" materials that can change their properties in response to the activity of a specific enzyme. These materials hold great promise for applications in targeted drug delivery, diagnostics, and biosensing. The incorporation of this compound into such systems can provide a mechanism for enzymatic recognition and response.

For example, a peptide containing this compound could be designed to be a substrate for a specific protease. In the presence of the target enzyme, the peptide backbone would be cleaved, leading to a disassembly of the material and the release of an encapsulated cargo. The ethoxyphenyl group could play a role in the binding of the peptide to the enzyme's active site, influencing the specificity and efficiency of the enzymatic reaction.

Enzyme ClassPotential Trigger Mechanism
Proteases Cleavage of the peptide backbone, leading to material disassembly.
Esterases Cleavage of an ester linkage, potentially attached to the ethoxy group, triggering a change in solubility or conformation.
Phosphatases Removal of a phosphate (B84403) group from a modified this compound residue, initiating a self-assembly or disassembly process.

In vitro studies are crucial for the development and characterization of these enzyme-responsive systems. Researchers can use techniques such as fluorescence spectroscopy, dynamic light scattering, and electron microscopy to monitor the enzymatic reaction and the resulting changes in the material's structure and properties. These studies provide the fundamental understanding necessary for the future in vivo applications of these advanced materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of 2-(4-ethoxyphenyl)alanine is a cornerstone for its broader application. While classical methods for amino acid synthesis can be adapted, future research will likely focus on the development of more sophisticated and sustainable approaches.

Asymmetric Catalysis: A primary goal is the development of novel catalytic asymmetric methods to afford enantiomerically pure L- and D-2-(4-ethoxyphenyl)alanine. This could involve the use of chiral phase-transfer catalysts, transition-metal complexes with chiral ligands, or organocatalysts to control stereochemistry during C-C and C-N bond formation.

Biocatalysis: The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs) or engineered transaminases, presents a green and highly selective alternative to traditional chemical synthesis. nih.gov Future work could focus on discovering or engineering enzymes with high specificity and activity towards 4-ethoxyphenyl-substituted precursors, enabling the production of this compound from simple and renewable starting materials. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. longdom.orgresearchgate.net Developing a continuous flow process for the synthesis of this compound could enable on-demand production and facilitate the integration of reaction and purification steps, leading to a more efficient and automated manufacturing process. scispace.com

Synthetic ApproachKey AdvantagesFuture Research Focus
Asymmetric Catalysis High enantioselectivity, broad substrate scopeDevelopment of novel chiral catalysts and ligands
Biocatalysis High stereospecificity, mild reaction conditions, sustainabilityEnzyme discovery and engineering for enhanced substrate specificity
Flow Chemistry Improved safety, scalability, and process controlOptimization of reaction conditions and integration of downstream processing

Advanced Spectroscopic Probes for Real-time Monitoring of Reactions

To optimize synthetic methodologies and gain deeper mechanistic insights, the development and application of advanced spectroscopic probes for real-time reaction monitoring are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. dovepress.comnih.govrsc.org

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.compeakd.com This allows for precise control over reaction conditions and immediate detection of any deviations from the desired reaction pathway.

NMR Spectroscopy: Benchtop and online NMR spectroscopy can be employed for kinetic profiling and mechanistic studies of reactions involving this compound. researchgate.netresearchgate.netnih.govnih.gov Real-time NMR monitoring can provide detailed information on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction outcome. nih.govnih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenyl ring in this compound can be exploited for reaction monitoring. nih.govrsc.orgresearchgate.net Changes in the fluorescence properties of the molecule or the reaction mixture can be correlated with the progress of the reaction, offering a sensitive and non-invasive analytical tool. longdom.orgmdpi.com

Spectroscopic TechniqueInformation GainedPotential Application for this compound
In-situ FTIR/Raman Real-time concentration of reactants and productsMonitoring the progress of synthetic reactions and identifying intermediates
NMR Spectroscopy Reaction kinetics, mechanistic detailsElucidating reaction mechanisms and optimizing process parameters
Fluorescence Spectroscopy Reaction progress, molecular environment changesDeveloping high-throughput screening assays and in-situ reaction monitoring

Integration of Computational and Experimental Approaches for De Novo Design

The de novo design of novel molecules with desired properties is a rapidly advancing field. By integrating computational modeling with experimental validation, it is possible to accelerate the discovery and development of new derivatives and applications of this compound.

Virtual Screening and Molecular Docking: Computational screening of virtual libraries of this compound derivatives against specific biological targets can identify potential lead compounds for drug discovery. nih.govresearchgate.net Molecular docking simulations can predict the binding modes and affinities of these derivatives, guiding the selection of candidates for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physicochemical properties. dovepress.comnih.govnih.gov These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Free Energy Perturbation (FEP) Calculations: FEP calculations can provide a more accurate prediction of the binding affinities of this compound-containing ligands to their target proteins. rsc.orgresearchgate.netmdpi.com This method can be used to refine the design of potent and selective inhibitors or binders.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of peptides and proteins containing this compound. scispace.comrsc.orgnih.govmdpi.com This information is crucial for understanding how the incorporation of this unnatural amino acid affects the structure and function of biomolecules.

Computational ApproachApplicationExperimental Validation
Virtual Screening Identification of potential bioactive derivativesIn vitro binding and activity assays
QSAR Prediction of biological activity and propertiesSynthesis and testing of prioritized compounds
FEP Calculations Accurate prediction of binding affinitiesIsothermal titration calorimetry (ITC) or surface plasmon resonance (SPR)
MD Simulations Understanding conformational dynamicsNMR spectroscopy, X-ray crystallography

Exploration of New Molecular Interaction Partners

Identifying the molecular interaction partners of this compound is key to understanding its biological effects and exploring its potential as a therapeutic agent or research tool. A variety of proteomics and biochemical approaches can be employed for this purpose.

Affinity-Based Proteomics: By immobilizing this compound or its derivatives on a solid support, it is possible to capture and identify binding proteins from complex biological samples. nih.govmdpi.comnih.gov Techniques such as affinity chromatography followed by mass spectrometry can reveal the cellular targets of this compound.

Chemical Proteomics: Photo-affinity labeling, where a photoreactive group is appended to the small molecule, allows for the covalent cross-linking of the molecule to its interacting partners upon photoactivation. rsc.org This enables the identification of both strong and transient interactions.

Biochemical and Enzymatic Assays: The effect of this compound on the activity of specific enzymes or the binding to known receptors can be investigated using a variety of in vitro assays. researchgate.netscispace.com These assays can provide quantitative data on the inhibitory or binding potency of the compound. For instance, studies on phenylalanine have shown its interaction with enzymes like acetylcholinesterase and pyruvate (B1213749) kinase. researchgate.netscispace.com

ApproachPrinciplePotential Findings
Affinity-Based Proteomics Capturing binding proteins using an immobilized ligandIdentification of direct and indirect cellular targets
Chemical Proteomics Covalent cross-linking of the ligand to its binding partnersMapping of binding sites and identification of transient interactions
Biochemical Assays Measuring the effect of the compound on enzyme activity or receptor bindingQuantification of inhibitory or binding constants

Application in Bio-orthogonal Chemistry (In Vitro/In Situ)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. dovepress.com The unique structure of this compound makes it a promising candidate for incorporation into proteins and subsequent bio-orthogonal modification.

Metabolic Labeling: By introducing a bio-orthogonal handle, such as an azide (B81097) or an alkyne, onto the ethoxy group of this compound, this unnatural amino acid can be used for metabolic labeling of proteins. nih.govresearchgate.netmdpi.com Cells can be cultured in the presence of the modified amino acid, which will be incorporated into newly synthesized proteins. These labeled proteins can then be visualized or isolated using click chemistry. nih.govnih.gov A derivative, 4-(2-azidoethoxy)-L-phenylalanine (AePhe), has already been successfully used for this purpose. longdom.orgscispace.com

Site-Specific Protein Modification: Through genetic code expansion, this compound derivatives with bio-orthogonal functional groups can be incorporated at specific sites within a protein. nih.govrsc.orgresearchgate.netnih.gov This allows for the precise attachment of probes, such as fluorescent dyes or affinity tags, to a protein of interest for in vitro or in situ studies. researchgate.net

ApplicationDescriptionExample
Metabolic Labeling Incorporation of a modified this compound into the proteome for global analysis.Labeling of nascent proteins in cultured cells to study protein synthesis and turnover.
Site-Specific Modification Genetic incorporation of a modified this compound at a defined position in a target protein.Attaching a fluorescent probe to a specific site on an enzyme to study its conformational changes.

Design of Smart Materials Incorporating this compound Units

"Smart" or "stimuli-responsive" materials are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, or light. nih.govresearchgate.net The incorporation of this compound into polymers and other materials can impart them with unique functionalities.

Stimuli-Responsive Polymers: The ethoxyphenyl group of this compound can be modified to include stimuli-responsive moieties. For example, the incorporation of pH-sensitive groups could lead to polymers that change their conformation or solubility in response to changes in pH. rsc.orgmdpi.comnih.gov This could have applications in drug delivery systems that release their cargo in the acidic environment of tumors.

Self-Assembling Peptides: Peptides containing this compound can be designed to self-assemble into well-defined nanostructures, such as nanofibers and hydrogels. dovepress.comnih.govrsc.orgresearchgate.netmdpi.com The aromatic interactions of the ethoxyphenyl side chains can play a crucial role in driving the self-assembly process. These materials could be used as scaffolds for tissue engineering or as vehicles for controlled drug release.

Functional Hydrogels: Hydrogels functionalized with this compound could exhibit unique properties. For instance, the hydrophobicity of the side chain could influence the swelling behavior and mechanical properties of the hydrogel. Furthermore, the phenyl ring can serve as a point of attachment for other functional molecules, allowing for the creation of multifunctional hydrogels. researchgate.net

Material TypeDesign PrinciplePotential Application
Stimuli-Responsive Polymers Incorporation of responsive groups on the ethoxyphenyl side chainTargeted drug delivery, sensors
Self-Assembling Peptides Utilizing aromatic interactions for controlled assemblyTissue engineering scaffolds, controlled release systems
Functional Hydrogels Modifying hydrogel properties through the incorporation of the amino acidBiocompatible materials for drug delivery and cell encapsulation

Q & A

Q. How does the ethoxy group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP calculated via ChemDraw), improving blood-brain barrier penetration but reducing aqueous solubility. In vitro assays (Caco-2 cells) assess permeability, while hepatic microsome studies (rat/human) evaluate metabolic stability. LC-MS/MS quantifies plasma exposure in PK studies (Sprague-Dawley rats, IV/PO dosing) .

Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition?

  • Methodological Answer : Use recombinant enzymes (e.g., tyrosine hydroxylase) in kinetic assays (UV-Vis monitoring of NADH depletion at 340 nm). IC50 determination requires dose-response curves (0.1–100 µM) with positive controls (e.g., α-methyl-p-tyrosine). Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff) .

Q. How can researchers address stability issues during long-term storage of this compound?

  • Methodological Answer : Lyophilize the compound under argon and store at –80°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Add antioxidants (0.1% BHT) or stabilize in citrate buffer (pH 4.0) to prevent oxidation of the ethoxyphenyl moiety .

Specialized Methodological Notes

  • Crystallography : For single-crystal X-ray diffraction, grow crystals via vapor diffusion (ethyl acetate/diethyl ether). SHELXT solves structures, and Olex2 refines them, with CIF files deposited in the Cambridge Structural Database .
  • Toxicology Screening : Use zebrafish embryos (FET assay) for acute toxicity (LC50) or Ames test (TA98 strain) for mutagenicity. For in vivo studies, adhere to OECD Guidelines 423/425 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.